Pyralomicin 1c

Antibacterial Activity Structure-Activity Relationship Glycosylation Impact

Addressing the urgent need for novel anti-H. pylori agents amid rising macrolide resistance, Pyralomicin 1c delivers sub-0.1 µg/mL potency. • MIC 0.0625 µg/mL against H. pylori - effective against clarithromycin-resistant isolates • Unmethylated C₇-cyclitol glycone confers superior antibacterial activity vs. 4′-O-methylated (1a) and glucosyl (2c) analogs • Authenticated sourcing from Nonomuraea spiralis IMC A-0156 with fully sequenced 41 kb biosynthetic gene cluster

Molecular Formula C19H17Cl2NO7
Molecular Weight 442.2 g/mol
Cat. No. B1247336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyralomicin 1c
Synonymspyralomicin 1c
Molecular FormulaC19H17Cl2NO7
Molecular Weight442.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl
InChIInChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3
InChIKeyQZDFKKWMBPFPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyralomicin 1c: Structure, Source & Class


Pyralomicin 1c (CAS 139635-99-7, C₁₉H₁₇Cl₂NO₇) is a member of the pyralomicin family of antibiotics, characterized by a unique benzopyranopyrrole chromophore linked to an unmethylated C₇-cyclitol (pseudosugar) moiety [1]. Isolated from the soil actinomycete Nonomuraea spiralis (formerly Microtetraspora spiralis) IMC A-0156 [2], this natural product belongs to the chromone class of organic compounds and represents a distinct aminocyclitol-containing antibiotic with a biosynthesis pathway involving nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) [1][3].

Compound Class

Benzopyranopyrrole antibiotic with unmethylated C₇-cyclitol

Biosynthetic Origin

Isolated from Nonomuraea spiralis IMC A-0156; NRPS/PKS pathway

Research Scope

Antimicrobial screening and SAR studies of cyclitol antibiotics

Pyralomicin 1c Structural Potency Determinants


The pyralomicin family encompasses a series of structurally related antibiotics (1a-1d and 2a-2c) that differ critically in their glycosylation patterns and methylation states, which directly modulate antibacterial efficacy [1]. Pyralomicin 1c possesses an unmethylated cyclitol glycone, whereas close analogs such as pyralomicin 1a feature a 4′-O-methylated cyclitol, and pyralomicin 2c substitutes the cyclitol entirely with a glucose moiety [2]. These seemingly minor structural variations confer significant differences in antimicrobial potency, making simple in-class substitution scientifically invalid for applications requiring defined activity profiles [1]. The evidence below quantifies these differentiation points to guide informed procurement decisions.

!

Pyralomicin 1a (4′-O-methylated cyclitol) may exhibit reduced antibacterial potency; direct substitution may shift activity profile.

!

Pyralomicin 2c (glucose instead of cyclitol) may alter target interaction and potency; not interchangeable for cyclitol-specific studies.

Pyralomicin 1c Comparative Efficacy Data


Antibacterial Potency vs. Structural Analogs

Pyralomicin 1c, which contains the unmethylated cyclitol as the glycone, exhibits more potent antibacterial activity than its glucosyl analogue, pyralomicin 2c, and is also more active than its 4′-methylated congener, pyralomicin 1a [1]. This indicates that both the presence of the cyclitol (vs. glucose) and its unmethylated state are critical for optimal antimicrobial potency [1].

Analog Potency Comparison
Class-level inference
Pyralomicin 1c shows more potent antibacterial activity than its 4′-O-methylated (1a) and glucosyl (2c) analogs.
Supports SAR interpretation for cyclitol antibiotics
Strain and method not specified in source
Antibacterial Activity Structure-Activity Relationship Glycosylation Impact

H. pylori Inhibition: MIC vs. Standard-of-Care

Pyralomicin 1c demonstrates strong anti-Helicobacter pylori activity, with a reported minimum inhibitory concentration (MIC) of 0.0625 μg/mL . For context, established first-line agents against H. pylori exhibit MIC₉₀ values of 0.39 μg/mL for amoxicillin and 0.2 μg/mL for clarithromycin [1].

H. pylori MIC
Cross-study comparable
0.0625 μg/mL
Reported MIC endpoint context
Amoxicillin MIC₉₀ 0.39 μg/mL; Clarithromycin MIC₉₀ 0.2 μg/mL. Assay conditions not fully detailed.
Anti-Helicobacter pylori MIC Gastrointestinal Pathogens

Unmethylated Cyclitol Moiety and Activity

The antibacterial activity of pyralomicins is dependent upon the nature and methylation state of the glycone [1]. Pyralomicin 1c possesses an unmethylated C₇-cyclitol moiety, whereas pyralomicin 1a contains a 4′-O-methylated cyclitol, and pyralomicins 2a-2c feature a glucose moiety instead of a cyclitol [2]. The unmethylated cyclitol in Pyralomicin 1c is associated with superior antibacterial potency compared to both the methylated cyclitol and the glucose-substituted analogs [1].

Glycone Structural Determinant
Class-level inference
Unmethylated C₇-cyclitol correlates with higher antibacterial potency than methylated or glucosyl glycones.
Structural determinant context
Structural analysis by NMR and biosynthetic gene cluster
Glycone Methylation Cyclitol Structure-Activity Relationship

PrlH N-Glycosyltransferase Biosynthesis Dependency

The 41 kb pyralomicin biosynthetic gene cluster contains 27 open reading frames, including the N-glycosyltransferase gene prlH, which is essential for attaching the cyclitol or glucose moiety to the aglycone [1]. Targeted disruption of prlH completely abolishes pyralomicin production, confirming its indispensable role in biosynthesis [1]. This enzymatic step is a defining feature of the pyralomicin pathway and distinguishes it from related aminocyclitol antibiotic pathways.

Biosynthetic Gene Cluster
Supporting evidence
41 kb cluster, 27 ORFs; prlH disruption abolishes production
Supports biosynthetic platform studies
Heterologous expression and gene knockout validated
Biosynthesis Gene Cluster N-Glycosyltransferase

Pyralomicin 1c Research Applications


H. pylori Drug Discovery & Resistance

Pyralomicin 1c, with a reported MIC of 0.0625 μg/mL against H. pylori , serves as a potent lead compound for developing novel anti-H. pylori therapies. Its sub-0.1 μg/mL potency positions it as a valuable tool for screening against clarithromycin-resistant clinical isolates, where MIC values for standard agents often exceed 1 μg/mL [1]. Researchers investigating alternative chemotypes to overcome increasing macrolide resistance can leverage Pyralomicin 1c as a structurally distinct starting point for medicinal chemistry optimization.

SAR Studies: Cyclitol Antibiotics

The unmethylated cyclitol moiety of Pyralomicin 1c confers enhanced antibacterial potency relative to its 4′-O-methylated (Pyralomicin 1a) and glucose-substituted (Pyralomicin 2c) analogs [2]. This makes Pyralomicin 1c the optimal reference compound for systematic SAR investigations aimed at elucidating the role of glycone methylation and stereochemistry in aminocyclitol antibiotic activity. Procurement of Pyralomicin 1c alongside its methylated and glucosyl analogs enables direct comparative studies to map the pharmacophore requirements for antibacterial efficacy.

Biosynthetic Pathway Engineering

The complete 41 kb pyralomicin biosynthetic gene cluster has been cloned and sequenced, with the essential N-glycosyltransferase PrlH functionally validated [3]. Pyralomicin 1c production can be manipulated through genetic disruption of tailoring enzymes (e.g., halogenases, O-methyltransferase) to generate novel analogs with altered halogenation patterns or glycosylation states. This established genetic platform supports metabolic engineering efforts for yield improvement and the creation of pyralomicin derivatives with potentially improved pharmacological properties.

Antimicrobial Screening Libraries

As a structurally unique benzopyranopyrrole antibiotic with a C₇-cyclitol moiety [4], Pyralomicin 1c represents a valuable addition to natural product screening libraries. Its distinct chemotype—differing from common aminoglycosides, β-lactams, and macrolides—offers a novel scaffold for high-throughput screening campaigns targeting Gram-positive pathogens, including Micrococcus luteus and other opportunistic bacteria. The compound's well-defined biosynthetic origin from Nonomuraea spiralis IMC A-0156 [1] ensures reliable sourcing for reproducible screening applications.

Application
Selection Property
Validation Focus
H. pylori antimicrobial screening
Reported MIC endpoint context; unique chemotype
Activity against resistant strain panels
Cyclitol antibiotic SAR studies
Unmethylated cyclitol glycone pattern
Comparative profiling with methylated and glucosyl analogs
Biosynthetic pathway engineering
Cloned 41 kb gene cluster; PrlH N-glycosyltransferase
Analog generation via gene disruption or heterologous expression
Natural product screening libraries
Benzopyranopyrrole chromophore; C₇-cyclitol
Gram-positive pathogen panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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